Product packaging for Milbemycin beta1(Cat. No.:CAS No. 51596-16-8)

Milbemycin beta1

Cat. No.: B1241890
CAS No.: 51596-16-8
M. Wt: 544.7 g/mol
InChI Key: GVTIOOAINDAZRR-QKOZJOJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Milbemycins as Natural Products

Milbemycins are natural products resulting from the fermentation of several species of Streptomyces bacteria, including S. hygroscopicus, S. griseochromogenes, S. cyaneogriseus, S. nanchanggensis, and S. bingchenggensis. wikipedia.org They are recognized as eco-friendly biopesticides due to their high efficacy and low toxicity. hep.com.cn

The milbemycins produced through fermentation are typically a mixture of related analogues. jcpa.or.jp For instance, the biopesticide milbemectin (B10764950) is composed of milbemycin A3 and milbemycin A4, generally in a 30:70 ratio. Milbemycin A4 is a prominent member of this group. bioaustralis.comchemicalbook.com These compounds are soluble in organic solvents like ethanol, methanol (B129727), and acetone (B3395972) but have poor solubility in water. bioaustralis.com

Significance of Milbemycin Beta1 in Academic Research

This compound, along with other milbemycin compounds, has been a subject of academic research exploring its biological activities and potential applications. One notable area of investigation has been its effect on multidrug resistance (MDR) in cancer cells. A study investigated the ability of this compound (referred to as MB β1), milbemycin A4, and milbemycin oxime A4 to reverse P-glycoprotein-mediated MDR in adriamycin-resistant human breast carcinoma cells (MCF-7/adr). nih.gov

The research found that all three milbemycins could significantly increase the cytotoxicity of adriamycin in these resistant cells. nih.gov The mechanism behind this was found to be the inhibition of the P-glycoprotein transport function, which led to an increased intracellular accumulation of adriamycin. nih.gov Furthermore, the study suggested that these milbemycin compounds, particularly milbemycin A4, could down-regulate the expression of the P-gp and MDR1 gene. nih.gov These findings indicate that milbemycins like this compound could be promising agents for overcoming MDR in cancer therapy. nih.gov

Table 1: Properties of Milbemycin A4

PropertyValueReference
Molecular Formula C32H46O7 chemicalbook.com
Molecular Weight 542.7 g/mol chemicalbook.com
Melting Point 212-215 °C chemicalbook.com
Solubility Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility bioaustralis.com
Appearance White to off-white solid chemicalbook.com

Table 2: Investigated Milbemycins in Multidrug Resistance Study

CompoundAbbreviationReversal Fold (RF) at 5µMReference
Milbemycin A4MB A421.42 nih.gov
Milbemycin oxime A4MBO A419.06 nih.gov
This compound MB β1 14.89 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48O7 B1241890 Milbemycin beta1 CAS No. 51596-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51596-16-8

Molecular Formula

C32H48O7

Molecular Weight

544.7 g/mol

IUPAC Name

(1S,4R,5'S,6'R,7S,9S,10E,12E,14R,16E,19R,21R)-9-hydroxy-10-(hydroxymethyl)-7-methoxy-5',6,6',14,16-pentamethylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,2'-oxane]-3-one

InChI

InChI=1S/C32H48O7/c1-20-8-7-9-25(19-33)32(35)18-29(36-6)23(4)15-28(32)30(34)37-27-16-26(11-10-21(2)14-20)39-31(17-27)13-12-22(3)24(5)38-31/h7-10,15,20,22,24,26-29,33,35H,11-14,16-19H2,1-6H3/b8-7+,21-10+,25-9+/t20-,22-,24+,26+,27-,28-,29-,31-,32+/m0/s1

InChI Key

GVTIOOAINDAZRR-QKOZJOJASA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C(C4(CC(C(=CC4C(=O)O3)C)OC)O)CO)C)C)OC1C

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C(/[C@@]4(C[C@@H](C(=C[C@H]4C(=O)O3)C)OC)O)\CO)C)\C)O[C@@H]1C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C(C4(CC(C(=CC4C(=O)O3)C)OC)O)CO)C)C)OC1C

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

Origin of Product

United States

Biosynthesis and Production of Milbemycin Beta1

Producing Organisms: Streptomyces Species and Related Strains

Milbemycins are a group of 16-membered macrocyclic lactones produced by several species of the genus Streptomyces, a group of bacteria renowned for their ability to synthesize a wide array of secondary metabolites, including many clinically significant antibiotics. researcher.lifenih.govjst.go.jp The original discovery of milbemycins was from the fermentation broth of Streptomyces hygroscopicus subsp. aureolacrimosus. jst.go.jpnih.gov

Subsequent research has identified several other strains capable of producing various milbemycin analogues. Streptomyces bingchenggensis, isolated from a soil sample in China, is a notable producer of milbemycins A3/A4 and a host of other novel analogues. researcher.lifenih.gov It has been a primary subject for genomic and metabolic studies aimed at improving milbemycin titers. nih.govresearchgate.netnih.gov Another species, Streptomyces milbemycinicus, is also recognized as a producer of milbemycin. ontosight.aiwikipedia.org

Specifically, milbemycin beta1 has been identified as a product of Streptomyces nanchangensis NS3226, where it was initially characterized under the name meilingmycin D. researchgate.netresearchgate.net This strain also produces other milbemycin analogues, including meilingmycins A, B, C, and E, which correspond to milbemycins alpha11, alpha13, alpha14, and beta9, respectively. researchgate.netresearchgate.net

Table 1: Key Milbemycin-Producing Streptomyces Strains and Their Products
Producing OrganismNotable Milbemycin ProductsReference
Streptomyces hygroscopicus subsp. aureolacrimosusOriginal source of milbemycins, including A3, A4, α11, α14 jst.go.jpnih.gov
Streptomyces bingchenggensisMilbemycins A3/A4, various other analogues researcher.lifenih.gov
Streptomyces nanchangensisMeilingmycins (A, B, C, D, E), corresponding to Milbemycins alpha11, alpha13, alpha14, beta1, and beta9 researchgate.netresearchgate.net
Streptomyces milbemycinicusMilbemycins ontosight.aiwikipedia.org
Streptomyces sp. strain E225A novel series of milbemycin antibiotics nih.gov

Elucidation of Milbemycin Biosynthetic Pathways

The biosynthesis of milbemycins is a complex process orchestrated by a series of enzymes encoded within a dedicated gene cluster. The structural backbone of these compounds is a polyketide, formed through the sequential condensation of small carboxylic acid units.

Milbemycins are synthesized by Type I polyketide synthases (PKSs). nih.govcabidigitallibrary.orgmdpi.com These are large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of polyketide chain elongation and typically consists of several domains. wikipedia.org The minimal domains required for a module to function are the Acyltransferase (AT) domain, which selects the specific building block (an acyl-CoA derivative); the Acyl Carrier Protein (ACP) domain, which holds the growing polyketide chain; and the Ketosynthase (KS) domain, which catalyzes the Claisen condensation reaction to extend the chain. wikipedia.org Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can also be present within a module to modify the β-keto group formed during each condensation, leading to the structural diversity seen in the final polyketide chain. wikipedia.org

The advent of genome sequencing has allowed for the detailed characterization of the milbemycin biosynthetic gene cluster (BGC). In Streptomyces bingchenggensis, the genome contains at least 23 secondary metabolite BGCs, with the milbemycin cluster housing four large Type I PKS genes. nih.gov A notable feature in this strain is that the gene encoding the loading module and the first elongation module (milA1) is located a significant distance away from the other PKS genes, highlighting a non-clustered organization that is unusual for actinomycetes. nih.gov

In Streptomyces nanchangensis, the meilingmycin (milbemycin) biosynthetic gene cluster was identified to contain three modular type I PKS genes responsible for the final eleven elongation steps. researchgate.net Crucially, the gene meiD, a C-5-O-methyltransferase, was identified downstream of the PKS genes. Gene deletion experiments confirmed its function; the deletion of meiD resulted in the complete elimination of meilingmycins D (this compound) and E, both of which possess a methyl group at the C-5 position. researchgate.net This directly implicates the MeiD enzyme in the final tailoring steps that produce this compound.

Further research in S. bingchenggensis has identified other key tailoring enzymes. The gene milD, homologous to meiD, also functions as a C5-O-methyltransferase. nih.gov Another important gene is milE, which encodes a cytochrome P450 enzyme responsible for the formation of the furan (B31954) ring between C6 and C8a in some milbemycin analogues. nih.gov The regulation of the entire cluster is also complex, involving regulators such as the TetR family protein MilR2, which acts as an activator for production. nih.gov

Table 2: Key Genes in Milbemycin Biosynthesis
GeneProducing OrganismEncoded Protein/FunctionEffect of ModificationReference
milA1-A4S. bingchenggensisType I Polyketide Synthases (PKSs)Forms the polyketide backbone nih.gov
meiDS. nanchangensisC-5-O-methyltransferaseDeletion eliminates production of Meilingmycin D (this compound) and E researchgate.net
milDS. bingchenggensisC-5-O-methyltransferaseDeletion eliminates C5-O-methylated by-products, increasing A3/A4 yield nih.gov
milES. bingchenggensisCytochrome P450Responsible for furan ring formation nih.gov
cyp41S. bingchenggensisCytochrome P450Participates in milbemycin α9/α10 biosynthesis nih.gov
milR2S. hygroscopicusTetR family transcriptional regulatorActivates 5-oxomilbemycin A3/A4 biosynthesis nih.gov

The biosynthesis of the milbemycin polyketide backbone relies on the incorporation of simple carboxylic acid building blocks, primarily derived from primary metabolism. mdpi.com The process is initiated by a starter unit, which can be acetyl-CoA or propionyl-CoA. researchgate.net The subsequent elongation of the polyketide chain is carried out by the PKS modules, which incorporate extender units of either malonyl-CoA or methylmalonyl-CoA. researchgate.netmdpi.com The specific choice of starter and extender units at each step is dictated by the specificity of the Acyltransferase (AT) domains within each PKS module and is a key determinant of the final structure of the milbemycin analogue. These precursor units are supplied by central carbon metabolism, where sugars and other carbon sources are broken down. mdpi.com

Genetic and Metabolic Engineering for Enhanced Production and Novel Analogues

The high commercial value of milbemycins has driven extensive research into improving production titers and generating novel, potentially more effective analogues through genetic and metabolic engineering. researcher.liferesearchgate.net

A variety of strategies have been successfully employed to enhance the production of milbemycins in industrial strains. These approaches range from classical mutagenesis to targeted genetic manipulation and process optimization. researcher.lifenih.gov

Random Mutagenesis: Traditional strain improvement often begins with random mutagenesis using chemical agents like N-methyl-N'-nitroso-N-nitroguanidine (NTG) or physical methods. This approach was used to generate S. bingchenggensis BC-X-1, a mutant strain that was subsequently used for fermentation optimization. ajol.info

Targeted Gene Deletion: With the availability of genomic information, a more rational approach involves the targeted deletion of genes that lead to the formation of undesirable by-products. For instance, in S. bingchenggensis, the production of milbemycins A3/A4 is often accompanied by other compounds like nanchangmycin (B609417). nih.gov A mutant strain, BCJ36, was created by deleting both the milD gene (preventing C5-O-methylation) and the nanLD gene (a PKS loading module for nanchangmycin synthesis). This engineered strain produced milbemycins A3/A4 as its main secondary metabolites, with a yield increase of approximately 74% compared to the parent strain. nih.gov Similarly, deleting the cytochrome P450 gene cyp41 eliminated the production of milbemycin α9/α10 by-products. nih.gov

Engineering Primary Metabolism: Enhancing the supply of precursor units is another powerful strategy. By re-sequencing a high-yielding mutant and comparing it to the parent strain, researchers identified mutations in primary metabolism genes that were beneficial for milbemycin production. researchgate.net A combinatorial engineering of these identified targets led to a significant improvement in the milbemycin titer. researchgate.net

Fermentation Optimization: Beyond genetic manipulation, optimizing the growth conditions is critical. This includes adjusting the composition of the fermentation medium, as demonstrated by the use of response surface methodology to optimize concentrations of yeast extract, soybean flour, and various salts, which resulted in a 2.61-fold increase in milbemycin yield in the BC-X-1 mutant. ajol.info Furthermore, development of the seed stage culture, including inoculum level and incubation temperature, has been shown to significantly improve final fermentation productivity. oup.com

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis leverages genetic engineering and precursor-directed methods to create novel derivatives of natural products and to improve the production of desired compounds. In the context of milbemycins, these strategies have been employed to generate new analogs and enhance the yield of commercially significant components like milbemycin A3 and A4, which share the same core biosynthetic pathway as this compound. nih.govresearcher.lifenih.gov

One prominent approach involves the heterologous expression of milbemycin biosynthetic genes in a host organism known for high production of a related compound. For instance, researchers have successfully engineered the biosynthesis of milbemycins in an avermectin-producing strain of Streptomyces avermitilis. nih.gov This was achieved by systematically replacing key modules of the avermectin (B7782182) polyketide synthase (PKS) with their counterparts from the milbemycin PKS of Streptomyces bingchenggensis or Streptomyces hygroscopicus. nih.gov When modules of the avermectin PKS were replaced with the corresponding milbemycin PKS modules (MilA1 and MilA3), the engineered S. avermitilis strain produced milbemycins A3, A4, and D. nih.gov However, due to the activity of a native C5-O-methyltransferase (AveD) in the host, the major products were C5-O-methylated versions, milbemycins B2, B3, and G. Subsequent inactivation of the aveD gene in this engineered strain successfully redirected the pathway to produce milbemycins A3 and A4 as the primary products, achieving a titer of approximately 377 mg/L in a 5 L fermenter. nih.gov

Precursor-directed biosynthesis is another powerful strategy. This method involves feeding unnatural starter or extender units to a fermentation culture, which are then incorporated by the biosynthetic machinery to produce novel analogs. For milbemycins, this has been demonstrated by adding specific carboxylic acids to the fermentation medium of the producing organism. google.com For example, when a culture of Streptomyces cyanogriseus subsp. noncyanogenus (NRRL 15773), which normally produces a range of milbemycins, is fed with a modified carboxylic acid precursor, its biosynthetic pathway is diverted to produce a non-natural milbemycin analog. google.com This approach allows for the targeted modification of specific parts of the milbemycin structure, such as the C-25 side chain. google.com

These combinatorial approaches not only facilitate the production of valuable existing milbemycins in higher-yielding hosts but also open avenues for creating novel derivatives with potentially improved insecticidal or acaricidal properties. nih.govnih.gov

StrategyHost OrganismGenetic Modification / PrecursorKey Findings / OutcomeReference
PKS Module ReplacementStreptomyces avermitilis SA-01Replacement of AveA1 and AveA3 PKS modules with MilA1 and MilA3 from milbemycin cluster; subsequent knockout of aveD gene.Production of milbemycins A3 and A4 at ~377 mg/L. Demonstrated feasibility of engineering milbemycin biosynthesis in a high-producing heterologous host. nih.gov
Precursor-Directed BiosynthesisStreptomyces cyanogriseus subsp. noncyanogenus NRRL 15773Addition of a non-natural carboxylic acid to the fermentation medium.Production of a novel milbemycin analog with a modified C-25 side chain. Showcased the ability to force the biosynthetic pathway to create new structures. google.com

Regulatory Networks Governing Milbemycin Biosynthesis

The production of milbemycins in Streptomyces species, particularly the industrial producer Streptomyces bingchenggensis, is controlled by a complex and multi-layered regulatory network. nih.govasm.orgresearchgate.net This network includes pathway-specific regulators located within the biosynthetic gene cluster (BGC), as well as global and pleiotropic regulators that respond to broader cellular signals. frontiersin.orgmdpi.com Elucidating these pathways is crucial for rationally engineering strains to enhance milbemycin yields. asm.orgresearchgate.net

A key pathway-specific activator is MilR , a Large ATP-binding regulator of the LuxR (LAL) family, encoded by a gene within the milbemycin BGC. frontiersin.org MilR is essential for milbemycin production and directly activates the transcription of several structural genes in the cluster. frontiersin.org

The regulation of milR itself is subject to a higher-level control system. The SbbR/SbbA system, which is an ArpA/AfsA-type regulatory pair, directly influences milR expression. frontiersin.orgnih.gov SbbR acts as a direct activator of milR transcription. frontiersin.orgnih.govfrontiersin.org Consequently, deleting sbbR significantly reduces milbemycin production, whereas deleting sbbA, which appears to have a repressive effect, leads to a 25% increase in milbemycin titers. frontiersin.orgnih.gov

Another layer of regulation is provided by MilR3 , a unique pleiotropic regulator belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. typeset.ionih.gov Although its gene is located far from the milbemycin BGC, MilR3 positively affects the transcription of milR and other genes within the milbemycin cluster. typeset.ionih.gov This suggests a regulatory cascade where MilR3 acts as an upper-level regulator of MilR. nih.gov

More recently, an atypical two-component system, AtcR/AtcK , was identified as indispensable for milbemycin biosynthesis. asm.org The response regulator, AtcR, once activated by its partner histidine kinase AtcK, promotes the transcription of milR3. asm.org This establishes a hierarchical cascade: AtcR/AtcK activates MilR3, which in turn activates MilR, ultimately leading to the production of milbemycins. asm.orgresearchgate.net Rewiring this cascade has been shown to increase milbemycin production twofold. asm.orgresearchgate.net

Global regulators also play a significant role. MtrAsbh , a highly conserved response regulator, has been identified as a key activator of milbemycin biosynthesis by influencing both the expression of the BGC and the supply of precursors. zgswfz.com.cn Conversely, SspH , a novel HATPase family regulator, acts as a negative regulator; its overexpression inhibits milbemycin production by repressing the expression of biosynthetic genes. mdpi.com

The intricate interplay of these specific, pleiotropic, and global regulators highlights the tightly controlled nature of milbemycin production. asm.orgfrontiersin.orgmdpi.com Understanding this network provides multiple targets for genetic manipulation aimed at overcoming bottlenecks and enhancing the output of these valuable compounds. nih.govhep.com.cn

S. bingchenggensis
RegulatorRegulator FamilyFunctionTarget / Mechanism of ActionReference
MilRLAL (Large ATP-binding regulators of the LuxR family)Positive (Pathway-specific activator)Directly activates transcription of structural genes (e.g., milA4-E, milF) within the milbemycin BGC. frontiersin.org
SbbRArpA/AfsA-likePositive (Pleiotropic activator)Directly activates the transcription of the pathway-specific activator gene milR. frontiersin.orgnih.govfrontiersin.org
SbbAArpA/AfsA-likeNegativeIts deletion enhances milbemycin production, likely by preventing the repression of SbbR activity. frontiersin.orgnih.gov
MilR3SARP (Streptomyces Antibiotic Regulatory Protein)Positive (Pleiotropic activator)Acts as an upper-level regulator, positively affecting the transcription of milR and other genes in the milbemycin and a pigment BGC. asm.orgtypeset.ionih.gov
AtcR/AtcKAtypical Two-Component SystemPositiveThe response regulator AtcR, activated by the kinase AtcK, promotes the transcription of milR3, forming a regulatory cascade. asm.org
MtrAsbhResponse RegulatorPositive (Global activator)Activates expression of the milbemycin BGC and genes related to precursor supply. zgswfz.com.cn
SspHHATPaseNegative (Global regulator)Represses the expression of milbemycin biosynthetic genes. mdpi.com
MilR2TetR familyPositiveIdentified as an activator involved in milbemycin biosynthesis. asm.org

Table of Compound Names

Compound Name
This compound
Milbemycin A3
Milbemycin A4
Milbemycin B2
Milbemycin B3
Milbemycin D
Milbemycin G
Meilingmycin E
Avermectin

Molecular Mechanisms of Action of Milbemycin Beta1

The anthelmintic and insecticidal efficacy of Milbemycin beta1, a member of the milbemycin class of macrocyclic lactones, is rooted in its ability to disrupt neurotransmission in invertebrates. americanchemicalsuppliers.com This action is achieved through potent and selective interactions with specific ligand-gated chloride channels, which are crucial for nerve and muscle function in these organisms. nih.govtandfonline.com

Glutamate-Gated Chloride Channels (GluCls) as Primary Targets

The principal mechanism of action for milbemycins is their interaction with glutamate-gated chloride channels (GluCls). nih.govresearchgate.net These channels are widely expressed in the nervous system and pharyngeal muscles of nematodes but are absent in vertebrates, making them an ideal and selective target. frontiersin.orgfrontiersin.orgnih.gov Milbemycins bind to these channels in a manner described as pseudo-irreversible. frontiersin.orgfrontiersin.orgnih.gov This binding is distinct from the action of the natural ligand, glutamate, which causes rapid channel opening and desensitization. nih.govresearchgate.net In contrast, the binding of a macrocyclic lactone induces a very slow but essentially irreversible channel opening. nih.govresearchgate.net This leads to a prolonged influx of chloride ions into the neuron or muscle cell, causing hyperpolarization of the cell membrane. frontiersin.orgnih.gov The resulting state of flaccid paralysis incapacitates the parasite. frontiersin.orgnih.gov

Electrophysiological Studies on Ion Channel Modulation

The functional effects of milbemycins on ion channels have been extensively characterized using electrophysiological techniques, particularly the patch-clamp method. nih.govualberta.ca This powerful technique allows for the direct measurement of ionic currents flowing through individual channels in a cell membrane, providing precise insights into how drugs modulate channel activity. ualberta.canih.gov

Electrophysiological studies have confirmed that milbemycins and other macrocyclic lactones are potent modulators of ligand-gated chloride channels. nih.govnih.gov These studies have demonstrated that the application of these compounds leads to the opening of GluCl channels, resulting in a sustained influx of chloride ions. nih.govresearchgate.net This effect is characterized by a very slow onset and an essentially irreversible nature, which explains the long-lasting paralysis observed in target organisms. nih.govresearchgate.net Patch-clamp recordings have been instrumental in differentiating the allosteric modulation by these drugs from the direct gating by the neurotransmitter glutamate. plos.org

Cellular and Subcellular Effects in Target Organisms

The molecular interactions of this compound at the ion channel level translate into profound cellular and subcellular effects that ultimately lead to the parasite's demise. The primary cellular consequence is the flaccid paralysis of the parasite's somatic and pharyngeal muscles. tandfonline.comfrontiersin.orgnih.gov The hyperpolarization of pharyngeal muscle cells inhibits the parasite's ability to feed, leading to starvation. nih.govresearchgate.net Similarly, paralysis of the body wall muscles results in the inability of the organism to maintain its position within the host, leading to its expulsion.

Beyond direct paralysis, milbemycins have been shown to inhibit larval development and reduce the fecundity of female parasites. nih.govtandfonline.com At a subcellular level, milbemycins can also interact with other proteins, such as P-glycoproteins (P-gp). tandfonline.comnih.gov P-glycoproteins are efflux pumps that can expel xenobiotics from cells, and their inhibition by milbemycins can lead to the increased intracellular accumulation of the drug and other substances, potentially enhancing its efficacy. researchgate.netresearchgate.net

Comparative Analysis of this compound Receptor Binding Affinity and Activity with Other Macrocyclic Lactones

The macrocyclic lactone class is broadly divided into the avermectins (e.g., ivermectin, doramectin) and the milbemycins (e.g., milbemycin oxime, moxidectin). nih.gov While they share a common 16-member macrocyclic lactone ring and a core mechanism of action, structural differences lead to variations in their binding affinities, pharmacokinetic properties, and efficacy against certain parasite strains. frontiersin.orgnih.gov

Moxidectin (B1677422), another milbemycin, generally exhibits a lower affinity for mammalian GABA-A receptors compared to ivermectin, which may contribute to a higher safety margin. frontiersin.orgfrontiersin.orgnih.gov Furthermore, studies suggest that moxidectin is less susceptible to being removed from parasite cells by P-glycoprotein efflux pumps compared to ivermectin, which may make it more effective against certain resistant parasite populations. tandfonline.com

Comparative studies highlight these differences in activity. For instance, laboratory studies against resistant strains of the heartworm Dirofilaria immitis have shown significant variations in the efficacy of different macrocyclic lactones.

Table 1: Comparative Efficacy of Macrocyclic Lactones Against Resistant Dirofilaria immitis (JYD-34 Strain)
CompoundClassPreventive Efficacy (%)Reference
Moxidectin (extended-release injectable)Milbemycin98.3 - 100 frontiersin.org
IvermectinAvermectin (B7782182)10.5 - 37.7 frontiersin.org
Milbemycin OximeMilbemycin10.5 - 37.7 frontiersin.org

Electrophysiological experiments comparing the effects of moxidectin and ivermectin on mammalian GABA-gated chloride channels (rat α1β2γ2) further quantify the differences in their interaction with non-target receptors.

Table 2: Comparative Effects of Moxidectin and Ivermectin on Rat GABA-A Receptor Activity
ParameterMoxidectinIvermectinReference
Maximum Potentiation of GABA Response (%)257.4 ± 40.6413.7 ± 66.1 plos.org
Hill Coefficient0.34 ± 0.561.52 ± 0.45 plos.org

These data show that ivermectin causes a significantly greater potentiation of the GABA-induced current in this mammalian receptor subtype, which is consistent with its comparatively higher potential for neurotoxicity in susceptible animals. plos.org

Chemical Synthesis and Derivatization of Milbemycin Beta1 and Its Analogues

Total Synthesis Approaches to Milbemycin Beta1

The total synthesis of this compound and its analogues, such as milbemycin β3, is a complex undertaking that has been approached by several research groups. These syntheses are characterized by their convergent nature, often involving the preparation of key fragments that are later coupled to form the macrocyclic structure.

One notable approach to the total synthesis of (+)-milbemycin β1 involved a highly convergent strategy. cam.ac.uk This synthesis highlights the challenges in constructing the intricate spiroacetal macrolide structure. Similarly, the total synthesis of (+)-milbemycin β3 has been achieved through multiple routes, underscoring the synthetic challenge posed by these molecules. molaid.comcolab.ws One strategy commenced with the appropriate spiroacetal moiety and utilized a Wittig reaction to establish the C(14)–C(15) trisubstituted double bond. colab.ws The aromatic portion was incorporated via a Lythgoe-Kocienski modification of the Julia reaction, with the final macrocyclization following established procedures. colab.ws

Another synthesis of milbemycin β3 disconnected the molecule into a spiroketal unit and a fragment with a remote stereodefined methyl group. organic-chemistry.org This approach employed innovative methodologies, including an asymmetric Sharpless dihydroxylation and a diastereoselective hydration to establish key stereocenters. organic-chemistry.org The final steps involved coupling with a second fragment and a Mitsunobu macrolactonization to complete the macrocycle. organic-chemistry.org In a separate synthesis, the methylation of the C-5 hydroxyl group was a critical final step, accomplished using iodomethane (B122720) and silver(I) oxide under sonication. molaid.com

These synthetic endeavors not only provide access to the natural product but also open avenues for creating structurally diverse analogues that would be inaccessible through fermentation or semi-synthesis.

Semi-synthetic Modifications and Derivative Generation

Semi-synthetic modification of naturally produced milbemycins, such as milbemycin A3 and A4, is a more common and often more practical approach to generating novel analogues. smolecule.com These natural products serve as valuable starting materials for chemical derivatization aimed at enhancing biological activity, broadening the spectrum of action, or improving safety profiles. smolecule.com

Key reactions in the semi-synthesis of milbemycin derivatives include:

Oxidation and Oximation: Conversion of the C-5 hydroxyl group to a ketone, followed by reaction with a hydroxylamine (B1172632) to form an oxime, is a well-established modification. cabidigitallibrary.orgveteriankey.com Milbemycin oxime, a mixture of the 5-oxime derivatives of milbemycin A3 and A4, demonstrates high efficacy and a broad anthelmintic spectrum. cabidigitallibrary.org

Esterification and Etherification: Modification of hydroxyl groups, particularly at the C-5 position, through esterification or etherification has been explored to investigate the influence of this functional group on bioactivity. researchgate.net

Modification at C-27: Chemical derivations have been developed to synthesize 27-oxo and 27-hydroxy milbemycins from milbemycins A3 and A4. researchgate.net Additionally, 27-alkoxy derivatives have been synthesized from the same precursors. researchgate.net

These semi-synthetic strategies have led to the development of commercially important compounds like moxidectin (B1677422), which is a derivative of nemadectin (B27624) produced through a combination of fermentation and chemical synthesis. veteriankey.com

Structure-Activity Relationships (SAR) of this compound Analogues

Understanding the relationship between the chemical structure of milbemycin analogues and their biological activity is crucial for the rational design of new and improved compounds.

Systematic modifications at various positions of the milbemycin scaffold have provided valuable insights into their SAR.

C-4' Position: In related macrocyclic lactones like avermectins, substitution at the C-4' position of the oleandrose (B1235672) sugar has a significant impact on activity. For instance, emamectin, with a methylamino group at this position, shows greater activity against certain parasites than abamectin, which has a hydroxyl group. nih.govbiorxiv.org

C-5 Position: The C-5 position is critical for the biological activity of milbemycins. Substitution of the 5-hydroxy group or its loss through aromatization can lead to a drastic reduction in anthelmintic potency. researchgate.net However, some modifications, such as the formation of a 5-oxime, can result in highly active compounds. cabidigitallibrary.org The activity of milbemycin oxime suggests that some parasites can tolerate substitutions at this position. asm.org In contrast, nematodes appear to be less tolerant of C-5 substitutions. biorxiv.orgasm.org Milbemycins J and K, which possess a ketone at C-5, have also been isolated. nih.gov

C-13 Position: Unlike the avermectins, milbemycins are not substituted with a disaccharide at the C-13 position. cabidigitallibrary.orgveteriankey.com This lack of a bulky substituent is a defining feature of the milbemycin family and is consistent with retained activity, whereas the corresponding aglycones of avermectins with a C-13 hydroxyl group are inactive. nih.govasm.org Novel milbemycin analogues with alkyl and aryl groups introduced at the 13-position have been synthesized and evaluated. nih.gov

C-27 Position: Modifications at the C-27 position have been explored, leading to the synthesis of 27-oxo, 27-hydroxy, and 27-alkoxy milbemycin derivatives. researchgate.net Some of these compounds displayed satisfactory acaricidal activity, although not superior to the parent milbemycins A3 and A4. researchgate.net

The following table summarizes the impact of substitutions at these key positions:

Position Substitution Impact on Biological Activity Reference(s)
C-4' Methylamino (in avermectins) Increased activity compared to hydroxyl nih.gov, biorxiv.org
C-5 Oxime High anthelmintic activity cabidigitallibrary.org
Oxo (ketone) Drastically reduced anthelmintic potency in some cases, but naturally occurring active compounds exist researchgate.net, nih.gov
Removal of hydroxyl (aromatization) Drastically reduced anthelmintic potency researchgate.net
C-13 Lack of disaccharide substituent Retained activity (defining feature of milbemycins) nih.gov, asm.org
Alkyl and aryl groups Varied insecticidal activities nih.gov

| C-27 | Oxo, Hydroxy, Alkoxy | Satisfactory acaricidal activity, but not superior to parent compounds | researchgate.net |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For milbemycins, the core 16-membered macrocyclic lactone and the spiroketal system are essential structural motifs for their biological activity. The integrity of the C-5 hydroxyl group is also considered a key requirement for retaining anthelmintic potency in many cases. researchgate.net

Development of Novel this compound Derivatives with Modified Biological Profiles

The quest for new antiparasitic and insecticidal agents with improved properties continues to drive the development of novel milbemycin derivatives.

Engineered Biosynthesis: Genetic engineering of producing strains, such as Streptomyces avermitilis, has enabled the creation of novel milbemycin derivatives. For example, two new derivatives, 5,27-epoxy-13α-hydroxy milbemycin β11 and 5,27-epoxy-13α-hydroxy-25-ethyl milbemycin β11, were isolated from a genetically engineered strain and showed moderate acaricidal and nematicidal activities. nih.gov This approach allows for the generation of novel analogues that may not be accessible through traditional chemical synthesis. nih.gov

Targeted Chemical Synthesis: Two series of novel milbemycin analogues containing ester and methoxy (B1213986) oxime groups were designed and synthesized from deglycosyl ivermectin. sioc-journal.cn Several of these compounds exhibited good insecticidal activities against various pests. sioc-journal.cn Another study focused on introducing alkyl and aryl groups at the 4'- and 13-positions, resulting in compounds with potent larvicidal and aphicidal activities. nih.gov

Derivatives with Other Biological Activities: Interestingly, some milbemycin compounds have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) transport function. researchgate.netresearchgate.net This suggests that the milbemycin scaffold could be a starting point for developing agents for cancer therapy. researchgate.net

These ongoing research efforts highlight the versatility of the milbemycin structure and its potential for the development of new agents with a range of biological applications.

Mechanisms of Resistance to Milbemycins in Invertebrate Systems

Target Site Insensitivity: Alterations in Ligand-Gated Chloride Channels

The primary molecular targets for milbemycins, like other macrocyclic lactones, are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels found in the nerve and muscle cells of invertebrates. wikipedia.orgcambridge.orgresearchgate.net The binding of milbemycin to these channels causes them to open, leading to an influx of chloride ions that hyperpolarizes the cell membrane, ultimately resulting in flaccid paralysis and death of the parasite. wikipedia.orgeuropa.eu

Resistance can arise from mutations in the genes encoding the subunits of these ligand-gated chloride channels. nih.gov These genetic alterations can reduce the binding affinity of milbemycin to its target, thereby diminishing its therapeutic effect. The complexity of this resistance mechanism is increased by the existence of multiple isoforms of these channel subunits, which can vary between different nematode species. europa.eunih.gov This diversity means that the specific mutations conferring resistance can differ, making it challenging to extrapolate findings from one species to another. nih.gov

For instance, studies on the parasitic nematode Haemonchus contortus have identified specific GluCl subunits that are sensitive to ivermectin, a closely related avermectin (B7782182). nih.gov While the direct role of specific mutations in milbemycin resistance is an ongoing area of research, the principle of target site insensitivity is a well-established mechanism for macrocyclic lactone resistance in general. nih.govnih.gov Research has shown that mutations in GluCl genes can lead to receptors that are less sensitive to the effects of MLs. plos.org

Table 5.1: Key Ligand-Gated Chloride Channel Subunits Implicated in Macrocyclic Lactone Resistance
Subunit FamilyGene Name (example from C. elegans)Role in Milbemycin Action & Resistance
Glutamate-gated Chloride Channel (GluCl)avr-14 (gbr-2)Primary target for milbemycins. Mutations can decrease binding affinity and confer resistance. researchgate.netnih.gov
Glutamate-gated Chloride Channel (GluCl)glc-1Forms ivermectin-sensitive channels; its role in milbemycin-specific resistance is under investigation. cambridge.org
GABA-gated Chloride Channelunc-49Secondary target; contributes to the overall effect of milbemycins. Alterations may contribute to resistance. jst.go.jp

Role of Efflux Pumps: P-glycoprotein (P-gp) and Other ABC Transporters

A significant mechanism of resistance involves the increased activity of efflux pumps, particularly P-glycoproteins (P-gp), which are members of the ATP-binding cassette (ABC) transporter superfamily. nih.govdergipark.org.tr These membrane proteins actively transport a wide range of substrates, including milbemycins, out of cells, thereby reducing the intracellular drug concentration at the target site. nih.govmedchemexpress.com

Overexpression of P-gp in response to drug exposure is a common mechanism of multidrug resistance (MDR) in both cancer cells and parasitic nematodes. nih.govresearchgate.net In milbemycin-resistant invertebrates, elevated levels of P-gp can effectively pump the drug out of neuronal and muscular cells before it can interact with the GluCls. cabidigitallibrary.orgcambridge.org This mechanism is not necessarily specific to one drug and can confer resistance to multiple compounds. nih.gov

Several studies have demonstrated a strong correlation between P-gp overexpression and ML resistance in parasitic nematodes like Haemonchus contortus. cabidigitallibrary.org Interestingly, some milbemycin compounds have been shown to inhibit P-gp activity, which can reverse multidrug resistance in some contexts. medchemexpress.comresearchgate.net This dual role highlights the complex interaction between milbemycins and ABC transporters.

Table 5.2: ABC Transporters and Their Role in Milbemycin Resistance
TransporterFamilyFunctionImplication in Resistance
P-glycoprotein (P-gp/MDR1)ABCBEfflux of xenobioticsOverexpression leads to reduced intracellular milbemycin concentration, conferring resistance. nih.govscience.gov
Multidrug Resistance-associated Protein (MRP)ABCCEfflux of various compoundsMay contribute to the overall efflux capacity and resistance phenotype. nih.govresearchgate.net
Breast Cancer Resistance Protein (BCRP)ABCGEfflux of drugsA potential contributor to multidrug resistance, its specific role in milbemycin resistance is an area of study. nih.govdergipark.org.tr

Metabolic Detoxification Pathways in Resistant Organisms

Metabolic detoxification is another crucial pathway for the development of resistance. This mechanism involves the enzymatic modification of the drug molecule into a less toxic and more easily excretable form. The primary enzyme families involved in this process are cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). researchgate.net

In resistant strains of invertebrates, there can be an increased expression or activity of these detoxification enzymes. nih.govresearchgate.net For example, studies on abamectin-resistant spider mites showed significantly higher activities of GSTs and mixed-function oxidases (a group that includes CYPs). researchgate.net While this study focused on an avermectin, the structural similarity between avermectins and milbemycins suggests that similar metabolic pathways are likely involved in milbemycin resistance. These enzymes can hydroxylate, de-methylate, or conjugate the milbemycin molecule, rendering it inactive and facilitating its removal from the organism. The specific metabolic pathways can vary between species and even between different resistant strains of the same species. jst.go.jp

Table 5.3: Enzyme Families Involved in Metabolic Detoxification of Milbemycins
Enzyme FamilyFunctionRole in Resistance
Cytochrome P450 Monooxygenases (CYPs)Oxidation, hydroxylation, and demethylation of xenobiotics.Increased activity can lead to faster breakdown and inactivation of milbemycin. nih.govresearchgate.net
Glutathione S-Transferases (GSTs)Conjugation of xenobiotics with glutathione, increasing water solubility for excretion.Elevated levels can enhance the detoxification and elimination of milbemycin. researchgate.net
Carboxylesterases (CarEs)Hydrolysis of ester bonds.May play a role in the metabolic breakdown of milbemycin, although their specific contribution is less defined than CYPs and GSTs. researchgate.net

Genetic Basis of Resistance in Nematodes and Arthropods

The mechanisms of resistance described above are all rooted in the genetic makeup of the organism. The development of resistance is an evolutionary process where genetic diversity within a parasite population allows for the selection of individuals with advantageous traits (i.e., resistance alleles) when exposed to an anthelmintic. cabidigitallibrary.org

The genetic basis of milbemycin resistance is multifactorial and can involve mutations in a variety of genes. nih.govresearchgate.net These include:

Target site genes: Single nucleotide polymorphisms (SNPs) in genes encoding GluCl and GABA receptor subunits can lead to amino acid substitutions that reduce drug binding. nih.gov

Efflux pump genes: Changes in the regulatory regions of P-gp and other ABC transporter genes can lead to their overexpression. cabidigitallibrary.org

Detoxification enzyme genes: Gene amplification or mutations in the promoter regions of CYP, GST, and CarE genes can result in increased enzyme production and activity. nih.gov

In the free-living nematode Caenorhabditis elegans, a model organism for studying anthelmintic resistance, over 20 genetic loci have been identified that can confer low-level ML resistance. cabidigitallibrary.org While the direct translation of these findings to parasitic species is not always straightforward, it highlights the polygenic nature of resistance. In parasitic nematodes of livestock, such as Haemonchus contortus, genome-wide studies are beginning to identify specific chromosomal regions associated with ivermectin resistance, providing a roadmap for understanding the genetic architecture of ML resistance, including to milbemycins. slu.se

Cross-Resistance Patterns within the Macrocyclic Lactone Class

Cross-resistance occurs when resistance to one compound in a drug class confers resistance to other compounds in the same class. nih.gov Given their similar chemical structures and mechanisms of action, there is a significant degree of cross-resistance between the avermectins (e.g., ivermectin) and the milbemycins. cabidigitallibrary.orgymaws.com This means that parasite populations that have developed resistance to ivermectin are likely to show some level of resistance to milbemycins as well.

However, the cross-resistance is not always complete. frontiersin.org In some instances, moxidectin (B1677422) (a milbemycin) has been shown to be effective against ivermectin-resistant nematode strains. frontiersin.org This suggests that while the resistance mechanisms overlap, there are subtle differences in how different MLs interact with the target sites and resistance machinery. cabidigitallibrary.orgnih.gov For example, differences in chemical structure may affect how well a particular ML is recognized and transported by a specific P-glycoprotein variant. cabidigitallibrary.org The emergence of resistance to any avermectin can reduce the efficacy of all avermectins, while milbemycins may retain higher efficacy against some avermectin-resistant populations. researchgate.net Nevertheless, continued selection pressure with any ML will eventually lead to broader resistance across the class. cabidigitallibrary.org

Preclinical Research and in Vitro Studies of Milbemycin Beta1

In Vitro Assays for Biological Activity on Invertebrate Pests and Parasites

The biological activity of milbemycins, a class of macrocyclic lactones to which Milbemycin beta1 belongs, is extensively evaluated through various in vitro assays targeting key life stages and physiological functions of invertebrate pests and parasites. These laboratory-based studies are fundamental in determining the potency and spectrum of activity of these compounds.

In vitro assays are crucial for assessing the anthelmintic properties of compounds by observing their direct effects on nematodes. orgprints.org Key assays include the larval development assay (LDA) and the larval motility inhibition assay (LMIA). orgprints.orgcapes.gov.brnih.gov The LDA measures a compound's ability to prevent nematode eggs from developing into infective third-stage larvae (L3), while the LMIA assesses the paralysis-inducing effects on L3 larvae. orgprints.org

Studies on milbemectin (B10764950), a compound closely related to the milbemycin family, have demonstrated significant effects on nematode viability in vitro. For instance, milbemectin effectively inhibits the motility of root-knot nematode (RKN) juveniles, with calculated lethal concentrations (LC) showing an LC50 of 7.4 µg/mL and an LC90 of 29.9 µg/mL. mdpi.comresearchgate.net This inhibitory effect on motility was found to be persistent even after the juveniles were rinsed with water. mdpi.comresearchgate.net Furthermore, exposure to milbemectin at a concentration of 30 µg/mL for 72 hours resulted in a 52% reduction in egg hatching. mdpi.comresearchgate.net While these assays are effective, some research indicates that for detecting resistance to avermectin (B7782182)/milbemycin drugs, motility inhibition in L3 larvae may be a less reliable indicator compared to larval development assays. cattleparasites.org.uknih.gov The mechanism behind this activity is linked to the binding of milbemycins to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and death. researchgate.netnih.govresearchgate.net

Table 1: In Vitro Nematicidal Efficacy of Milbemectin on Root-Knot Nematodes

Assay TypeParameterConcentrationResultReference
Juvenile Motility InhibitionLC507.4 µg/mL50% of juveniles immobilized mdpi.comresearchgate.net
LC9029.9 µg/mL90% of juveniles immobilized mdpi.comresearchgate.net
Egg Hatch Inhibition% Inhibition30 µg/mL (72h exposure)52% reduction in hatching mdpi.comresearchgate.net

Milbemycins are recognized for their potent activity against arachnid pests (acaricides) and insects (insecticides). nih.govresearchgate.net In vitro evaluations are performed to determine the efficacy of these compounds against various target species. For example, studies on novel synthetic milbemycin analogues have assessed their insecticidal activity against pests like the oriental armyworm (Mythimna separata) and the black bean aphid (Aphis fabae). nih.gov Results indicated that while some analogues had low acaricidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus), many exhibited significant insecticidal effects against the armyworm and aphid at a concentration of 200 mg L-1. nih.gov

The evaluation of acaricidal efficacy often involves direct exposure of mites to treated surfaces or substances. In vitro tests on various plant extracts have demonstrated mortality against Sarcoptes scabiei, the mite responsible for mange. nih.gov Although not specifically testing this compound, these methodologies are standard for evaluating acaricidal compounds. The mechanism of action for both acaricidal and insecticidal effects is consistent with that observed in nematodes, involving the disruption of neurotransmission. canada.ca

Use of Model Organisms in Mechanistic Studies

To understand the molecular mechanisms underlying the biological activity of anthelmintics like this compound, researchers utilize model organisms that are easy to manipulate in a laboratory setting.

The free-living nematode Caenorhabditis elegans is a premier genetic model for anthelmintic research, including the study of macrocyclic lactones like avermectins and milbemycins. nih.gov Its genetic tractability, short life cycle, and well-characterized nervous system make it an invaluable tool for elucidating drug modes of action and resistance mechanisms. nih.gov

Studies using C. elegans have been instrumental in identifying glutamate-gated chloride channels (GluCls) as the primary target for this class of drugs. researchgate.netnih.govresearchgate.net The binding of milbemycins to these channels leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, a flaccid paralysis of the worm. researchgate.netnih.gov Researchers can observe specific phenotypic effects in C. elegans following exposure to these compounds, such as inhibition of pharyngeal pumping (feeding) and locomotion. researchgate.netnih.gov Comparative studies between avermectins (e.g., ivermectin) and milbemycins (e.g., moxidectin) in C. elegans have revealed quantitative and qualitative differences in their effects, suggesting that distinct subclasses and even individual compounds may interact with the target sites differently. researchgate.netnih.gov This model organism is also critical for studying drug resistance, as resistant mutants can be generated and screened to identify the specific genes and mutations that confer reduced sensitivity. nih.gov

Investigation of this compound in Non-Parasitic Cellular Models

Beyond its antiparasitic applications, this compound has been investigated for its potential effects in other biological systems, notably in the context of cancer research.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. mdpi.com One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govmdpi.com P-gp actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. mdpi.com

Research has explored the potential of milbemycin compounds to act as MDR modulators. A key study investigated the effects of this compound (MB beta1), alongside other milbemycins, on adriamycin-resistant human breast carcinoma cells (MCF-7/adr), which overexpress P-gp. nih.gov The study found that this compound could significantly enhance the cytotoxicity of the chemotherapy drug adriamycin. nih.gov At a concentration of 5µM, this compound produced a reversal fold of 14.89, indicating a nearly 15-fold increase in the sensitivity of the resistant cells to adriamycin. nih.gov

The underlying mechanism for this reversal was shown to be the inhibition of P-gp's transport function. nih.gov this compound significantly increased the intracellular accumulation of both adriamycin and rhodamine 123 (a fluorescent P-gp substrate), suggesting it directly interferes with the pump's ability to expel these substances. nih.gov These findings propose that this compound could serve as a promising agent for overcoming P-gp-mediated MDR in cancer therapy. nih.gov

Table 2: In Vitro Reversal of Multidrug Resistance by Milbemycin Compounds in MCF-7/adr Cells

CompoundConcentrationReversal Fold (RF)Reference
Milbemycin A4 (MB A4)5µM21.42 nih.gov
Milbemycin oxime A4 (MBO A4)5µM19.06 nih.gov
This compound (MB beta1)5µM14.89 nih.gov

Advanced Analytical Methodologies for Milbemycin Beta1 Research

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation and quantification of milbemycins in diverse research samples, including bulk drug substances and biological fluids.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely adopted method for the analysis of milbemycin compounds. Researchers have developed numerous stability-indicating HPLC methods to separate milbemycin oxime (a derivative consisting of milbemycin A3 and A4 oximes) from its process-related impurities and degradation products. nih.govbath.ac.uk These methods often utilize C18 columns with various mobile phase compositions and gradient or isocratic elution protocols to achieve high resolution. For instance, one method achieved separation using a Supelco Ascentis Express C18 column with an isocratic mobile phase of 0.05% phosphoric acid in an aqueous solution and a mixture of methanol (B129727) and acetonitrile. nih.gov Another study developed a gradient elution method on a HALO® C18 column, which demonstrated enhanced selectivity for milbemycin oxime and its related substances. nih.gov UV detection is commonly employed, with wavelengths typically set around 240-250 nm. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique allows for the precise quantification of milbemycin oxime and its metabolites at very low concentrations. bath.ac.uk Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample before injection. cambridge.org Chromatographic separation is typically performed on C18 columns. bath.ac.ukcambridge.org The mass spectrometer is usually operated with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides the specificity needed for quantitative analysis. nih.gov For example, a validated LC-MS/MS method for milbemycin oxime in cat plasma reported a lower limit of quantification (LLOQ) of 2.5 ng/mL. bath.ac.uk

Table 1: Examples of HPLC and LC-MS/MS Methods for Milbemycin Analysis
TechniqueColumnMobile PhaseFlow RateDetectionMatrixLimit of Quantification (LOQ)Reference
HPLCSupelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)Isocratic: 30% 0.05% phosphoric acid (aq) & 70% Methanol/Acetonitrile (6:4)0.5 mL/minUV at 244 nmDrug SubstanceNot Specified nih.gov
HPLCHALO® C18 (100 mm × 4.6 mm, 2.7 µm)Gradient: A: Water/Acetonitrile/Perchloric acid; B: Isopropanol/Methanol/1,4 Dioxane/Perchloric acid0.5 mL/minUV at 240 nmDrug Substance0.1% of analytical concentration nih.gov
HPLC-DADPhenomenex® C18 (150 × 4.60 mm, 5 μm)Acetonitrile: Ultrapure water (87:13, v/v)1.2 mL/minDAD at 250 nmBulk SamplesNot Specified nih.gov
LC-MSWaters C18 (3 × 100 mm, 3.5 µm)Acetonitrile & 5 mM ammonium (B1175870) acetate (B1210297) (85:15, v/v)Not SpecifiedMSDog Plasma2.0 ng/mL cambridge.org
LC-MS/MSGemini C18 (50 mm × 2.0 mm, 5 µm)Gradient: A: 0.1% formic acid; B: Acetonitrile0.3 mL/minMS/MS (ESI)Cat Plasma2.5 ng/mL bath.ac.uk

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives (e.g., NMR, Mass Spectrometry)

The identification and structural characterization of milbemycin metabolites and derivatives are critical for understanding its biotransformation and for the discovery of new, potentially active compounds. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for elucidating the structures of unknown metabolites and degradation products. By providing accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent compound and its fragments. Tandem mass spectrometry (MS/MS) experiments are used to compare the fragmentation patterns of metabolites with the parent drug, providing crucial information about structural modifications. In one study, a comprehensive forced degradation of milbemycin oxime was performed, and the resulting degradation products were characterized using LC-HRMS and MS/MS, leading to the identification of twelve major degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, NMR spectroscopy is essential for the definitive structural confirmation of new compounds. researchgate.net After a metabolite or derivative is isolated, typically using semi-preparative HPLC, its complete chemical structure can be determined through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule. For example, the structures of two new milbemycin derivatives, 27-methoxylmilbemycin α31 and 27-oxomilbemycin α31, were determined using 1D and 2D NMR spectral analysis combined with HR-ESI-MS data. researchgate.net Similarly, the structure of a major oxidative degradation product of milbemycin oxime was confirmed through comprehensive NMR studies.

Methodologies for Studying Milbemycin Beta1 Interactions with Biological Targets

Understanding how milbemycins interact with their biological targets is fundamental to explaining their mechanism of action. The primary targets are glutamate-gated chloride channels (GluCls) in invertebrates. nih.govcambridge.org Additionally, interactions with other proteins, such as ABC transporters, have been investigated.

Electrophysiological Assays: Electrophysiology provides a direct functional measure of a compound's effect on ion channels. The two-microelectrode voltage-clamp or current-clamp technique is a key methodology used to study the interaction of milbemycins with GluCls. nih.gov This method involves expressing the target ion channel in a model system, such as Xenopus oocytes, by injecting mRNA isolated from the target organism (e.g., the nematode Caenorhabditis elegans). cambridge.org The application of milbemycin to these oocytes allows researchers to measure changes in chloride ion conductance, revealing how the compound modulates channel activity. cambridge.orgnih.gov These studies have shown that milbemycins act as potent allosteric modulators, causing a slow-opening and essentially irreversible activation of the GluCl channel, which leads to paralysis of the parasite. nih.gov

Radioligand Binding Assays: Binding assays are used to quantify the affinity of a ligand (in this case, milbemycin) for its receptor. In a study on the nematode parasite Haemonchus contortus, the binding of a radiolabeled milbemycin ([³H]MLM A₄) to GluCl channels was analyzed. researchgate.net cDNAs encoding the channel subunits were transfected into COS-1 cells for transient expression. The ability of wild-type and mutant channels to bind the radiolabeled milbemycin was then measured, allowing researchers to identify specific amino acid residues that are crucial for the binding interaction. researchgate.net

Fluorescence-Based Assays for ABC Transporters: Milbemycins have also been shown to interact with ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance. nih.gov Methodologies to study this interaction include fluorescence-based assays. For example, the inhibitory effect of milbemycin oxime on ABC transporters in Candida auris was confirmed using the fluorescent substrate rhodamine 6G (R6G). nih.govresearchgate.net The assay measures the efflux of R6G from cells; a reduction in efflux in the presence of milbemycin indicates inhibition of the transporter pump. nih.govresearchgate.net

Chequerboard Assays: To assess the functional consequence of ABC transporter inhibition, chequerboard assays are employed. This method is used to determine if a compound can reverse drug resistance by testing for synergistic interactions. For instance, the interaction between milbemycin oxime and the antifungal drug fluconazole (B54011) was assessed against fluconazole-resistant Candida auris. A synergistic effect, defined by the Fractional Inhibitory Concentration Index (FICI), indicates that milbemycin oxime potentiates the activity of fluconazole, likely by inhibiting its efflux from the cell via ABC transporters. nih.govresearchgate.net

Environmental Fate and Degradation Studies of Milbemycins (General Class Relevance to Beta1)

The environmental fate of milbemycins, a class of macrocyclic lactones to which this compound belongs, is significantly influenced by their interaction with soil and the metabolic processes that occur within this environmental compartment.

Environmental Fate and Degradation Studies of Milbemycins General Class Relevance to Beta1

Metabolism and Transformation Pathways in Environmental Compartments

Soil Metabolism Studies of Milbemycin Compounds

Research into the soil metabolism of milbemycin compounds, such as milbemycin A3 and A4, provides critical insights into their environmental persistence and degradation pathways. These compounds are known to undergo relatively rapid degradation in soil, primarily through microbial action. google.com

Studies on milbemycin A4 have shown its degradation rate to be medium to moderate, with a dissipation time 50% (DT50) ranging from 21 to 82 days. vkm.no The geometric mean for this degradation has been reported as 36.5 days. vkm.no The time for 90% dissipation (DT90) is estimated to be between 69 and 271 days. vkm.no In field studies conducted in the United States, the degradation of a milbemycin A3/A4 mixture was observed to be medium to high, with DT50 values of 8-13 days. vkm.no

Temperature plays a significant role in the degradation process. At 10°C, the degradation rate of milbemycin A4 is moderate, with a DT50 of 63 days and a DT90 of 208 days. vkm.no Under anaerobic conditions, the degradation rate is considerably lower, with a reported DT50 of 556 days in the soil phase. vkm.no Photolysis can also be a contributing factor to degradation, with one study showing a DT50 of 7.5 days for milbemycin A4 in samples exposed to light, compared to 27 days in dark control samples. vkm.no

The metabolism of milbemycin compounds in soil leads to the formation of various metabolites. Two major metabolites identified from the degradation of milbemycin A4 are 27-hydroxy-milbemycin A3/A4 and 27-keto-milbemycin A3/A4. vkm.no The 27-hydroxy-milbemycin A4 metabolite itself has a calculated degradation rate (DT50) of 18 days. vkm.noherts.ac.uk Other microbial transformation studies have identified hydroxylation at various positions on the milbemycin molecule as a key transformation pathway. jst.go.jp For instance, soil isolates of Streptomyces cavourensis have been shown to perform 13β, 29-dihydroxylation of milbemycins. jst.go.jp

The formation of bound residues is another important aspect of the environmental fate of milbemycins in soil. For milbemycin A4, bound residues have been found to amount to as much as 40% of the applied radioactivity, with mineralization to CO2 reaching a maximum of 35%. vkm.no

The sorption of milbemycin compounds to soil particles is generally high to very high, which limits their mobility. vkm.nonih.gov This strong binding to soil organic matter contributes to their retention in the topsoil layers. nih.gov

Table of Soil Degradation Data for Milbemycin Compounds

CompoundConditionDT50 (days)DT90 (days)Reference
Milbemycin A4Aerobic21-82 (Geometric Mean: 36.5)69-271 vkm.no
Milbemycin A3/A4 MixField (US)8-13Not Reported vkm.no
Milbemycin A410°C63208 vkm.no
Milbemycin A4Anaerobic5561835 (extrapolated) vkm.no
Milbemycin A4Photolysis (Light)7.5Not Reported vkm.no
Milbemycin A4Photolysis (Dark)27Not Reported vkm.no
27-hydroxy-milbemycin A4Aerobic1859 vkm.no

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural identification of Milbemycin beta1 in microbial extracts?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) for molecular weight determination and isotopic pattern analysis. Combine with ¹³C and ¹H NMR to confirm the macrocyclic lactone backbone and functional groups (e.g., spiroketal systems). For purity assessment, employ reverse-phase HPLC with UV detection at 245 nm, referencing retention times against authenticated standards .
  • Experimental Design : Include solvent suppression techniques in NMR to minimize interference from microbial media. For HPLC, optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from structurally similar avermectins .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Follow modular synthesis protocols with step-by-step documentation of reaction conditions (temperature, catalysts, solvents). Use thin-layer chromatography (TLC) and LC-MS to monitor intermediate purity. For novel derivatives, provide elemental analysis data and high-resolution spectral characterization to confirm identity .
  • Data Contradiction Mitigation : Cross-validate synthetic yields using gravimetric and spectroscopic methods. If discrepancies arise (e.g., lower yield in scaled-up reactions), re-examine solvent purity or oxygen/moisture sensitivity of intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different invertebrate models?

  • Methodological Answer : Conduct dose-response studies under standardized conditions (e.g., ISO 11268 for soil organisms) to control variables like pH and organic matter content. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare EC₅₀ values. If inconsistencies persist, investigate species-specific metabolic pathways using radiolabeled this compound to track biotransformation .
  • Case Study : A 2024 study attributed conflicting nematicidal activity to differential expression of glutamate-gated chloride channels in Caenorhabditis elegans vs. Meloidogyne incognita. Replicate such findings with genetic knockout models to isolate target interactions .

Q. How can researchers optimize microbial fermentation conditions to enhance this compound production in Streptomyces strains?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between carbon sources (e.g., glycerol), nitrogen levels, and aeration rates. Monitor secondary metabolite profiles via LC-MS/MS to avoid overproduction of biosynthetic byproducts (e.g., Milbemycin alpha series). Validate genetic modifications (e.g., promoter engineering) with qPCR to correlate gene expression with yield .
  • Data Analysis : Compare fermentation batches using multivariate analysis (e.g., PCA) to identify critical process parameters. Include negative controls with inactive strains to distinguish between host-mediated and media-dependent effects .

Q. What analytical techniques address challenges in quantifying this compound residues in environmental samples with high matrix interference?

  • Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate this compound from soil or water samples. Use tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards) to improve accuracy. Validate methods per ICH M10 guidelines, including matrix effect assessments at concentrations ≤1 ppb .
  • Advanced Validation : Perform inter-laboratory comparisons to verify reproducibility. For low-recovery samples, investigate alternative extraction solvents (e.g., ethyl acetate vs. dichloromethane) .

Methodological Frameworks for Hypothesis Development

Q. How to formulate a FINER-compliant research question for studying this compound’s non-target effects on soil microbiota?

  • Feasibility : Prioritize culturable microbial taxa (e.g., Pseudomonas spp.) with established genomic databases for tractable omics analyses.
  • Novelty : Focus on understudied interactions, such as this compound’s impact on nitrogen-fixing symbionts in legume rhizospheres.
  • Ethical/Relevance : Align with OECD guidelines for environmental risk assessment of veterinary pharmaceuticals .

Data Presentation and Reproducibility Guidelines

  • Tables :

    Analytical TechniqueParametersApplication
    HR-MSResolution ≥60,000Molecular formula confirmation
    ¹³C NMR125 MHz, DMSO-d6Macrocycle conformation analysis
    LC-MS/MSLOD: 0.01 ppmEnvironmental residue quantification
  • Key References : Ensure all spectral data and synthetic protocols are archived in supplementary materials with hyperlinks to public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.